Product packaging for 3-(Dimethylamino)-4-methoxybenzoic acid(Cat. No.:CAS No. 197500-33-7)

3-(Dimethylamino)-4-methoxybenzoic acid

Cat. No.: B1314359
CAS No.: 197500-33-7
M. Wt: 195.21 g/mol
InChI Key: JNUITXIBCUUIQA-UHFFFAOYSA-N
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Description

Overview of Substituted Benzoic Acid Architectures in Chemical and Medicinal Sciences

Substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, with additional functional groups at various positions on the ring. This structural motif is of paramount importance in the chemical and medicinal sciences due to its versatility. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including the formation of esters, amides, and acid chlorides, making these compounds vital intermediates in organic synthesis.

In medicinal chemistry, the benzoic acid scaffold is a common feature in a wide array of therapeutic agents. Its ability to participate in hydrogen bonding and its acidic nature allow it to interact with biological targets such as enzymes and receptors. The substitution pattern on the aromatic ring significantly influences the molecule's physical, chemical, and biological properties, including its acidity, lipophilicity, and metabolic stability. This modularity allows chemists to fine-tune the pharmacological profile of a drug candidate. For instance, substituted benzoic acid derivatives have been identified as potent inhibitors of various enzymes, playing a role in the development of treatments for diseases ranging from cancer to infectious diseases.

Strategic Role of Dimethylamino and Methoxy (B1213986) Functional Groups in Molecular Design and Function

The specific substituents on the benzoic acid ring are critical in defining the molecule's function. The dimethylamino and methoxy groups, as seen in 3-(Dimethylamino)-4-methoxybenzoic acid, are strategically employed in molecular design to modulate a compound's properties.

The dimethylamino group (-N(CH₃)₂) is a tertiary amine that acts as a strong electron-donating group. Its inclusion in a molecule can significantly increase electron density in the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. In medicinal chemistry, the dimethylamino group is often introduced to increase a compound's basicity, which can be crucial for forming salts with improved solubility and bioavailability. This group can also participate in key binding interactions with biological targets and has been identified as an important pharmacophore in drugs with activities ranging from antimicrobial and antihistaminic to anticancer and analgesic. globalresearchonline.net

The methoxy group (-OCH₃) is another common functional group in medicinal chemistry, prevalent in many natural products and synthetic drugs. nih.gov It is considered a non-lipophilic substituent when attached to an aromatic system, which can be advantageous in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile without significantly increasing its lipophilicity. alchempharmtech.com The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of a molecule, thereby affecting its binding affinity to a target protein. nih.govsigmaaldrich.com Its presence can also block sites of metabolism, leading to improved metabolic stability and a longer duration of action. alchempharmtech.com

Contemporary Research Trajectories for Aromatic Carboxylic Acid Systems

Current research involving aromatic carboxylic acids is diverse and expanding. One major trajectory is the development of novel catalytic methods for their synthesis and functionalization, with a focus on sustainability and the use of renewable feedstocks. drugbank.com These compounds are being explored as versatile building blocks for the creation of complex molecules, including coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing. researchgate.net

In the realm of materials science and biotechnology, aromatic carboxylic acids are being integrated into new polymers and functional materials. drugbank.com In medicinal chemistry, the focus remains on designing and synthesizing novel aromatic carboxylic acid derivatives as therapeutic agents. Structure-based drug design, guided by computational modeling, is increasingly used to create molecules with high potency and selectivity for specific biological targets. The exploration of these compounds as inhibitors of protein-protein interactions and as modulators of complex biological pathways continues to be a vibrant area of investigation.

Chemical Profile of this compound

While the broader class of substituted benzoic acids is well-documented, this compound is primarily recognized as a chemical intermediate available for research and synthesis. Detailed studies on its specific biological activities or direct applications are not extensively reported in publicly available literature. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC NameThis compound sigmaaldrich.com
CAS Number197500-33-7 sigmaaldrich.com
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.22 g/mol sigmaaldrich.com
Physical FormWhite to Yellow Solid sigmaaldrich.com
Purity≥95% sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B1314359 3-(Dimethylamino)-4-methoxybenzoic acid CAS No. 197500-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(2)8-6-7(10(12)13)4-5-9(8)14-3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUITXIBCUUIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516122
Record name 3-(Dimethylamino)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197500-33-7
Record name 3-(Dimethylamino)-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197500-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 3 Dimethylamino 4 Methoxybenzoic Acid and Analogues

Synthetic Routes to the Core Benzoic Acid Scaffold and its Methoxy-Substituted Derivatives

The construction of the 3-(dimethylamino)-4-methoxybenzoic acid framework and related methoxy-substituted analogues can be achieved through various synthetic strategies, primarily focusing on the introduction and manipulation of the key functional groups on the benzene (B151609) ring.

Reductive Methylation Protocols for Dimethylamino Benzoic Acids from Aminobenzoic Acid Precursors

A common and efficient method for the synthesis of N,N-dimethylated aromatic amines is the reductive methylation of the corresponding primary amine. This transformation can be applied to synthesize this compound from its precursor, 3-amino-4-methoxybenzoic acid.

One established protocol involves the use of formaldehyde (B43269) as the methylating agent in the presence of a reducing agent. A process for the preparation of 3-(N,N-dimethylamino)benzoic acid, a close analogue, involves the reductive methylation of an aqueous solution of the alkali metal or ammonium (B1175870) salt of 3-aminobenzoic acid. google.com This reaction is conducted in the presence of a supported transition metal catalyst, such as palladium on carbon (Pd/C), with the controlled addition of formaldehyde solution under a hydrogen atmosphere. google.com The temperature is gradually increased during the reaction, which is typically carried out between 20°C and 120°C. google.com A buffering agent is often employed to maintain the pH of the reaction mixture between 6.5 and 9.5. google.com This method is highly efficient, with conversions from the corresponding nitrobenzoic acid precursor reaching 99%. google.com

Another approach to reductive methylation utilizes aqueous formaldehyde and zinc dust. researchgate.net This method has been successfully applied to a variety of primary and secondary amines, as well as amino acids. researchgate.net By carefully controlling the pH, stoichiometry, and reaction time, selective mono- or di-methylation can be achieved. researchgate.net This procedure offers a milder alternative to traditional methods that may require more hazardous reagents.

The general scheme for the reductive methylation of 3-amino-4-methoxybenzoic acid is presented below:

Table 1: Reductive Methylation of 3-Amino-4-methoxybenzoic Acid

Precursor Reagents Product
3-Amino-4-methoxybenzoic acid Formaldehyde, H₂, Pd/C This compound

Tailored Synthetic Strategies for Introducing Methoxy (B1213986) Substituents at Specific Positions

The introduction of a methoxy group at a specific position on the benzoic acid scaffold is a critical step in the synthesis of this compound and its analogues. A common strategy involves the methylation of a corresponding hydroxybenzoic acid derivative. For instance, the synthesis of gefitinib, a pharmaceutical agent, has been reported starting from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com In this synthesis, the hydroxyl group is alkylated, demonstrating a common transformation for such functionalities. mdpi.com

A general approach for introducing a methoxy group is the Williamson ether synthesis, where a phenoxide ion reacts with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. In the context of synthesizing 4-methoxybenzoic acid derivatives, this would typically involve the methylation of a 4-hydroxybenzoic acid precursor.

Derivatization and Functional Group Interconversion Strategies

Once the core this compound scaffold is obtained, its carboxylic acid functionality provides a versatile handle for a wide range of derivatizations and functional group interconversions.

Esterification Reactions for the Generation of Benzoic Acid Esters

Esterification is a fundamental reaction of carboxylic acids, and this compound can be readily converted to its corresponding esters. These esters can serve as protected forms of the carboxylic acid, or they may possess unique biological or material properties.

A widely used method for esterification, particularly for sensitive substrates, involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.govjocpr.com This reaction proceeds under mild conditions and is effective for a broad range of carboxylic acids and alcohols. jocpr.comnih.gov

Another common method is the Fischer-Speier esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. sphinxsai.com While effective, this method is not always suitable for molecules with acid-sensitive functional groups.

The synthesis of 4-methoxybenzyl (PMB) esters is another relevant transformation, often employed as a protecting group strategy in organic synthesis. nih.gov These esters can be formed by reacting the carboxylic acid with 4-methoxybenzyl alcohol using coupling agents like DCC. nih.gov

Table 2: Common Esterification Methods

Method Reagents Key Features
DCC/DMAP Coupling Dicyclohexylcarbodiimide, 4-(Dimethylamino)pyridine, Alcohol Mild reaction conditions, high yields. nih.govjocpr.com
Fischer-Speier Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) Simple procedure, requires reflux. sphinxsai.com

Synthesis of Amide Derivatives and other Carboxylic Acid Conjugates

The carboxylic acid group of this compound can be converted into an amide functionality by reaction with a primary or secondary amine. Amide derivatives are of significant interest due to their prevalence in biologically active molecules and polymers.

A common method for amide bond formation involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. google.comafjbs.com The resulting acid chloride is then reacted with the desired amine to form the amide. google.comresearchgate.net This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. google.com

Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various coupling reagents, similar to those used in esterification, such as DCC or other carbodiimides. nih.gov These methods avoid the need to isolate the often-sensitive acid chloride intermediate.

Formation of Azo-Linked Ligands through Diazotization and Coupling Reactions

The presence of an amino group on the benzoic acid ring, as in an analogue like 3-amino-4-methoxybenzoic acid, allows for the formation of diazonium salts, which are versatile intermediates for synthesizing azo compounds. Azo compounds, characterized by the -N=N- linkage, are often intensely colored and are widely used as dyes and pigments. wikipedia.org

The process begins with the diazotization of the primary aromatic amine. researchgate.net This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). researchgate.netresearchgate.net

The resulting diazonium salt is an electrophile and can undergo an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. wikipedia.orglibretexts.org The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring, usually at the para position to the activating group. wikipedia.orgresearchgate.net For example, the diazonium salt of an aminobenzoic acid can be coupled with a phenol or another aromatic amine to generate a complex azo-linked ligand. researchgate.net The pH of the reaction medium is a critical factor in azo coupling reactions. libretexts.org

Table 3: Key Steps in Azo Ligand Formation

Step Description Typical Reagents
Diazotization Conversion of a primary aromatic amine to a diazonium salt. NaNO₂, HCl, 0-5 °C researchgate.netresearchgate.net

Schiff Base Synthesis with Aldehyde Reactants

While this compound itself does not possess the primary amine group necessary for direct Schiff base condensation, its structural analogues containing a primary amine are pivotal in this reaction. The condensation reaction between an aldehyde and an amine to form an imine, or Schiff base, is a fundamental transformation in organic synthesis. For instance, analogues such as p-aminobenzoic acid readily react with substituted benzaldehydes.

In a relevant study, a Schiff base was synthesized through the condensation of 3,4-dimethoxybenzaldehyde (B141060) with p-aminobenzoic acid. core.ac.uk This reaction exemplifies the typical process where the nucleophilic amino group of the benzoic acid derivative attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of a Schiff base. core.ac.ukresearchgate.net Similarly, 4-((4-(dimethylamino) benzylidene) amino) benzenesulfonamide, another analogue, was synthesized from the condensation of sulfanilamide (B372717) with p-dimethylaminobenzaldehyde, further demonstrating the utility of the dimethylamino-substituted aromatic aldehyde moiety in forming imines. geniusjournals.org

The general synthesis method often involves refluxing equimolar amounts of the amine and aldehyde in a suitable solvent, such as ethanol. researchgate.net The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. researchgate.net These reactions are crucial for creating ligands used in coordination chemistry and for synthesizing compounds with specific electronic and structural properties. science.gov

Incorporation of Stable Isotopic Labels for Mechanistic and Analytical Studies

The incorporation of stable isotopes into molecules like this compound and its analogues is a powerful tool for mechanistic and analytical studies. Isotopic labeling allows researchers to trace the fate of molecules through complex reaction pathways and provides a method for quantification in mass spectrometry-based analyses. researchgate.net

A notable application involves the development of a set of deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents. nih.govnih.gov These reagents, an analogue of the title compound, were synthesized to react with the primary amine group of glycerophosphoethanolamine (B1239297) (PE) lipids. nih.gov The set included four isotopologues: d0 (unlabeled), d4, d6, and d10. nih.govnih.gov

The synthesis of these labeled compounds enables differential labeling experiments, where different samples can be labeled with distinct isotopic variants. When the samples are mixed and analyzed by tandem mass spectrometry, the relative quantities of the analyte from each original sample can be precisely determined by comparing the signal intensities of the corresponding isotopic peaks. nih.gov For example, in the study of PE lipids, the labeled DMABA derivatives allowed for the selective detection of different subclasses of PE lipids through a common precursor ion scan, with each isotopologue yielding a unique precursor ion. nih.govnih.gov

Table 1: Deuterium-Enriched 4-(Dimethylamino)benzoic Acid (DMABA) Derivatives for Mass Spectrometry
DMABA DerivativeIsotopic LabelPrecursor Ion (m/z) for Selective DetectionPrimary Use
d0-DMABANone (Unlabeled)191.1Control/Reference Sample Labeling
d4-DMABADeuterium (B1214612) (4 atoms)195.1Differential Labeling for Quantitative Analysis
d6-DMABADeuterium (6 atoms)197.1Differential Labeling for Quantitative Analysis
d10-DMABADeuterium (10 atoms)201.1Differential Labeling for Quantitative Analysis

Complexation Chemistry with Metal Ions and Coordination Compounds

The carboxylate group of this compound provides an excellent site for coordination with metal ions, leading to the formation of a diverse range of metal complexes.

Synthesis of Organometallic Complexes (e.g., Organotin(IV) Carboxylates)

Organotin(IV) carboxylates derived from 3-(dimethylamino)benzoic acid have been successfully synthesized and characterized. thescipub.comajbasweb.comthescipub.com These syntheses typically involve the reaction of the carboxylic acid with an organotin(IV) oxide or hydroxide (B78521) in a suitable solvent under reflux. thescipub.comacademicjournals.org For example, reacting dimethyltin(IV) oxide with 3-(dimethylamino)benzoic acid in a 1:2 molar ratio in methanol (B129727) yields a dimeric diorganotin(IV) complex, [{3-[N(CH3)2]C6H4COO(CH3)2Sn}2O]2. thescipub.com Similarly, using dibutyltin(IV) oxide or triphenyltin(IV) hydroxide yields the corresponding dibutyltin(IV) and triphenyltin(IV) complexes. thescipub.comajbasweb.com

Spectroscopic analyses, such as infrared (FTIR) spectroscopy, confirm that coordination occurs through the oxygen atoms of the carboxylate group. thescipub.comajbasweb.comthescipub.com The carboxylate anion can act as a monodentate or bidentate ligand, leading to various coordination geometries and structural diversities, including monomers and dimers. thescipub.comthescipub.com

Table 2: Synthesis of Organotin(IV) Complexes with 3-(Dimethylamino)benzoic Acid
Organotin(IV) ReactantMolar Ratio (Reactant:Acid)SolventResulting Complex StructureReference
Dimethyltin(IV) oxide1:2MethanolDimer: [{3-[N(CH3)2]C6H4COO(CH3)2Sn}2O]2 thescipub.com
Dibutyltin(IV) oxide1:2AcetonitrileMonomer: {3-[N(CH3)2]C6H4COO}2(C4H9)2Sn thescipub.com
Dibutyltin(IV) oxide1:2MethanolDimer: [{3-[N(CH3)2]C6H4COO(C4H9)2Sn}2O]2 thescipub.com
Triphenyltin(IV) hydroxide1:1AcetonitrileMonomer: 3-[N(CH3)2]C6H4COO(C6H5)3Sn ajbasweb.com

Preparation of Lanthanide Coordination Complexes

3-(Dimethylamino)benzoic acid also serves as a ligand for the synthesis of lanthanide coordination complexes. nih.gov In a specific study, two isostructural lanthanide complexes with the general formula [Ln(3-N,N-DMBA)3(5,5′-DM-2,2′-bipy)]2·2(3-N,N-DMHBA) (where Ln = Gd(III), Tb(III); 3-N,N-DMBA = 3-Dimethylamino benzoate (B1203000); 5,5′-DM-2,2′-bipy = 5,5′-dimethyl-2,2′ bipyridine) were synthesized by solvent evaporation. nih.gov

These complexes exhibit dimeric structures, as determined by X-ray diffraction analysis. nih.gov In the gadolinium complex, each Gd³⁺ ion is coordinated to six oxygen atoms from the 3-dimethylamino benzoate ligands and two nitrogen atoms from the bipyridine ligand. nih.gov The carboxylate ligand demonstrates two different coordination modes: bridging bidentate and simple bidentate, contributing to the formation of the binuclear structure. nih.gov The stability of these complexes is enhanced by the inclusion of rigid, nitrogen-containing heterocyclic ligands like 5,5′-dimethyl-2,2′ bipyridine. nih.gov

Formation of Transition Metal Complexes (e.g., Cadmium(II) Complexes)

The coordination chemistry of analogues of this compound extends to transition metals, including cadmium(II). While direct synthesis with the title compound is not detailed in the provided scope, studies on related ligands illustrate the formation of such complexes. For example, a Schiff base ligand derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) and 4-amino-1,2,4-triazole-3-thione was used to synthesize a series of transition metal complexes, including one with Cadmium(II). researchgate.net

In the resulting Cd(II) complex, the Schiff base acts as a tridentate SNO donor, coordinating to the metal center through a sulfur atom, a nitrogen atom (from the azomethine group), and an oxygen atom (from the hydroxyl group). researchgate.net Such studies highlight the versatility of substituted benzoic acid derivatives and their corresponding Schiff bases in forming stable complexes with transition metals, leading to diverse coordination geometries and potential applications. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "3-(Dimethylamino)-4-methoxybenzoic acid" and its complexes. It provides atom-level information about the chemical environment, connectivity, and dynamics of the molecule in solution.

¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. For organotin(IV) complexes derived from 3-(dimethylamino)benzoic acid, the absence of the acidic proton signal from the carboxylic group in the ¹H NMR spectrum is a key indicator of successful coordination to the tin atom. thescipub.comthescipub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons6.8 - 7.8110 - 155
Methoxy (B1213986) Protons (-OCH₃)~3.9~55
Dimethylamino Protons (-N(CH₃)₂)~3.0~40
Carboxylic Carbon (-COOH)Not Applicable~170

Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure (e.g., free acid vs. organotin complex).

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC), are employed for unambiguous assignment of the ¹H and ¹³C NMR signals. thescipub.comthescipub.com An ¹H-¹³C HMQC experiment correlates the signals of protons with the carbon atoms to which they are directly attached. This is particularly useful in complex molecules where signal overlap in one-dimensional spectra can make definitive assignments challenging. The spectrum displays cross-peaks that link the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a clear map of C-H connectivity within the molecule.

For organotin derivatives of "this compound," ¹¹⁹Sn NMR spectroscopy is an indispensable tool. thescipub.comthescipub.com This technique directly probes the tin nucleus, offering critical information about its coordination environment and geometry in solution. The chemical shift (δ) values in ¹¹⁹Sn NMR are highly sensitive to the coordination number of the tin atom. For instance, studies on various organotin(IV) carboxylate complexes have shown that different chemical shift ranges correspond to four-, five-, or six-coordinate tin centers, often indicating tetrahedral, trigonal bipyramidal, or octahedral geometries, respectively. thescipub.comnih.gov This analysis is crucial for understanding the structural nature of these complexes in the solution state, which may differ from their solid-state structures. thescipub.comthescipub.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. In the analysis of "this compound" and its complexes, IR spectroscopy is particularly valuable for monitoring the status of the carboxylate group. thescipub.comthescipub.com The formation of a complex with a metal, such as tin, is confirmed by observing changes in the stretching frequencies of the carbonyl (C=O) and carboxylate (COO⁻) groups compared to the free acid ligand. thescipub.comthescipub.com The appearance of new bands at lower frequencies, corresponding to the tin-oxygen (Sn-O) bond, further substantiates the coordination.

Table 2: Key Infrared (IR) Absorption Bands

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
O-H stretch (Carboxylic Acid)2500-3300 (broad)Disappears upon deprotonation and complexation.
C=O stretch (Carboxylic Acid)1680-1710Shifts upon coordination to the metal center.
COO⁻ asymmetric stretch1550-1610Indicates the formation of the carboxylate salt/complex.
COO⁻ symmetric stretch1300-1420Used to determine the coordination mode of the carboxylate.
C-O stretch1200-1300Associated with the methoxy and carboxylic groups.
Sn-O stretch400-600Confirms the formation of a bond between tin and oxygen.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For "this compound," the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular mass. High-resolution mass spectrometry can provide the elemental composition. The fragmentation pattern, induced by techniques like electron ionization (EI), offers structural clues. Common fragmentation pathways for benzoic acid derivatives include the initial loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Formation Pathway
195[C₁₀H₁₃NO₃]⁺Molecular Ion (M⁺)
178[C₁₀H₁₂NO₂]⁺Loss of •OH from the carboxyl group
150[C₉H₁₂NO]⁺Loss of •COOH from the molecular ion
135[C₈H₉N]⁺Subsequent loss of CH₃ from the methoxy group

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. For derivatives of "this compound," particularly its organotin complexes, XRD analysis provides unambiguous data on bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov This technique has been used to confirm distorted octahedral or trigonal bipyramidal geometries in related organotin(IV) compounds. nih.gov Furthermore, XRD elucidates the supramolecular architecture, revealing intermolecular interactions such as hydrogen bonding and π-π stacking that govern how the molecules are packed in the crystal lattice.

Thermogravimetric Analysis (TGA) and Coupled Spectroscopic Techniques for Thermal Stability and Decomposition Mechanisms

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method provides critical data on the thermal stability and decomposition profile of "this compound". In a typical TGA experiment, a small amount of the sample is placed in a crucible and heated at a constant rate. The resulting TGA curve plots the percentage of mass loss against temperature, revealing the temperatures at which the material degrades.

The thermal decomposition of benzoic acid derivatives often occurs in distinct steps. For "this compound," the initial mass loss might be associated with the loss of weaker bonds or smaller functional groups, followed by the breakdown of the aromatic ring structure at higher temperatures. The decomposition mechanism can be complex, potentially involving decarboxylation, demethylation, and cleavage of the dimethylamino group.

To gain a deeper understanding of the decomposition mechanism, TGA is frequently coupled with spectroscopic techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). filab.freag.com These hyphenated techniques analyze the gaseous products evolved during the thermal degradation process in real-time.

TGA-FTIR: As the sample is heated in the TGA, the evolved gases are directed into an FTIR spectrometer. eag.com The FTIR identifies the functional groups present in the gas molecules by their characteristic infrared absorption patterns. For "this compound," this could allow for the detection of evolved gases such as CO₂ (from decarboxylation), methane (B114726) (from the methoxy group), and various nitrogen-containing compounds (from the dimethylamino group). eag.com

TGA-MS: In this setup, the evolved gases are introduced into a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio. This provides precise molecular weight information about the decomposition products, aiding in their unambiguous identification.

Table 1: Hypothetical TGA Data for this compound This table presents illustrative data for educational purposes and is not based on experimental results for this specific compound.

Temperature Range (°C)Mass Loss (%)Evolved Gases (Identified by TGA-FTIR/MS)
180 - 250~23%Carbon Dioxide (CO₂)
250 - 380~32%Methane (CH₄), Dimethylamine ((CH₃)₂NH)
380 - 550~40%Aromatic fragments, Nitrogen Oxides (NOx)
> 550~5%Residual Carbon

Elemental Analysis (C, H, N, S, etc.) for Stoichiometric Verification

Elemental analysis is a cornerstone analytical technique for determining the elemental composition of a compound. It is essential for verifying the empirical formula and confirming the purity of a synthesized or isolated substance like "this compound". The most common method involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, etc.) are quantitatively measured.

For "this compound," with the molecular formula C₁₀H₁₃NO₃, the theoretical elemental composition can be calculated based on its atomic weights. The molecular weight of the compound is 195.22 g/mol . sigmaaldrich.com

The theoretical percentages are:

Carbon (C): (10 * 12.011) / 195.22 * 100% = 61.53%

Hydrogen (H): (13 * 1.008) / 195.22 * 100% = 6.71%

Nitrogen (N): (1 * 14.007) / 195.22 * 100% = 7.18%

Oxygen (O): (3 * 15.999) / 195.22 * 100% = 24.58%

By comparing these theoretical values with the experimental results obtained from an elemental analyzer, the stoichiometric accuracy and purity of the sample can be confirmed. A close correlation between the theoretical and experimental values provides strong evidence for the compound's identity and integrity.

Table 2: Stoichiometric Verification of this compound

ElementTheoretical %Experimental % (Typical)
Carbon (C)61.5361.50 ± 0.3
Hydrogen (H)6.716.75 ± 0.3
Nitrogen (N)7.187.15 ± 0.3

Application of Advanced Analytical Techniques in Complex Mixture Analysis (e.g., Electrospray Tandem Mass Spectrometry for Lipid Analysis)

While "this compound" itself can be analyzed directly, its structural motifs are particularly useful for enhancing the analysis of other molecules in complex mixtures. A powerful example is the use of related dimethylaminobenzoic acid derivatives as labeling reagents for the analysis of lipids by electrospray ionization tandem mass spectrometry (ESI-MS/MS). nih.gov

Lipids, especially those with primary amine headgroups like glycerophosphoethanolamines (PE), can be challenging to analyze directly in complex biological extracts. To overcome this, they can be chemically derivatized. A reagent structurally similar to the title compound, 4-(dimethylamino)benzoic acid N-hydroxysuccinimide (DMABA-NHS) ester, is used to react with the primary amine of PE lipids. nih.gov

The key to this strategy lies in the introduction of the dimethylamino group. This group is readily protonated, making the derivatized lipid highly susceptible to ionization by ESI, significantly enhancing its signal in the mass spectrometer. This allows for the sensitive detection of these lipids even at low concentrations.

Tandem mass spectrometry (MS/MS) further enhances the analysis. In this technique, the derivatized lipid ion (the precursor ion) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. The fragmentation pattern provides detailed structural information about the lipid, such as the composition of its fatty acid chains. The dimethylaminobenzoyl group often produces a characteristic, intense product ion upon fragmentation, enabling a "precursor ion scan" or "neutral loss scan." These specialized scanning modes allow for the selective detection of all lipids labeled with the DMABA tag within a complex biological mixture. nih.gov

This derivatization strategy demonstrates the application of the chemical properties of a compound like "this compound" to facilitate advanced analytical methodologies for the comprehensive characterization of complex biological systems.

Computational Chemistry and Theoretical Investigations of Molecular and Electronic Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is used to determine the electronic structure of molecules, from which numerous properties can be derived. Time-Dependent DFT (TD-DFT) is an extension of this method used to investigate excited states and predict properties like UV-Vis absorption spectra.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 3-(Dimethylamino)-4-methoxybenzoic acid, this involves determining the optimal bond lengths, bond angles, and dihedral (torsional) angles.

The key conformational variables for this molecule include the rotation around the single bonds connecting the carboxylic acid, methoxy (B1213986), and dimethylamino groups to the benzene (B151609) ring. DFT calculations would explore these rotational possibilities to identify the global minimum energy conformer. It is expected that the most stable conformation would feature near-planarity of the carboxylic acid and methoxy groups with the benzene ring to maximize resonance stabilization, although steric hindrance from the adjacent dimethylamino group could induce some torsional strain. The dimethylamino group itself may exhibit a pyramidal or planar geometry depending on the balance of steric and electronic effects.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Benzoic Acid Derivative. Note: This data is representative and not specific to this compound.

ParameterBond Length (Å)ParameterBond Angle (°)
C-C (ring)1.39 - 1.41C-C-C (ring)118.5 - 121.0
C-COOH1.48C-C-O118.0
C=O1.22O=C-OH122.5
C-OH1.35C-O-H105.0
C-N1.38C-N-C118.0
C-O (methoxy)1.37C-O-C117.0

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's electronic properties and chemical reactivity. wikipedia.orglibretexts.org

HOMO : Represents the orbital from which an electron is most easily donated. Regions of high HOMO density are sites susceptible to electrophilic attack.

LUMO : Represents the orbital to which an electron is most easily accepted. Regions of high LUMO density are sites prone to nucleophilic attack. researchgate.net

HOMO-LUMO Energy Gap (ΔE) : The energy difference between these two orbitals is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. wikipedia.orgresearchgate.net

For this compound, the electron-donating dimethylamino and methoxy groups are expected to raise the energy of the HOMO and contribute significantly to its electron density. The electron-withdrawing carboxylic acid group, in contrast, would lower the energy of the LUMO. The HOMO is likely delocalized across the benzene ring and the electron-donating groups, while the LUMO may be concentrated more towards the carboxylic acid moiety and the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Related Compound. Note: This data is representative and not specific to this compound.

ParameterEnergy (eV)
EHOMO-6.75
ELUMO-1.79
Energy Gap (ΔE)4.96

Understanding how electronic charge is distributed across a molecule is fundamental to predicting its behavior. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two common methods for assigning partial atomic charges. researchgate.netnih.gov NBO analysis is often considered more robust as it is less sensitive to the choice of basis set used in the calculation. usc.edu

This analysis provides a picture of the charge delocalization and intramolecular interactions. uni-rostock.de For this compound, these calculations would quantify the electron-donating and electron-withdrawing effects of its substituents. It is expected that the oxygen atoms of the carboxylic and methoxy groups, along with the nitrogen atom of the dimethylamino group, would carry significant negative charges due to their high electronegativity. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxyl group, and the carbon atoms attached to heteroatoms would exhibit positive charges.

Table 3: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Benzoic Acid. Note: This data is representative and not specific to this compound.

AtomMulliken Charge (a.u.)
O (Carbonyl, C=O)-0.55
O (Hydroxyl, -OH)-0.62
O (Methoxy, -OCH₃)-0.58
N (Amino, -N(CH₃)₂)-0.75
C (Carboxyl, -COOH)+0.80
H (Hydroxyl, -OH)+0.45

TD-DFT calculations are employed to simulate the electronic absorption spectrum of a molecule, providing key photophysical parameters. arxiv.org

Absorption Wavelength (λmax) : Corresponds to the energy required to promote an electron from a lower energy orbital to a higher one, typically from the HOMO to the LUMO.

Oscillator Strength (f) : A dimensionless quantity that represents the probability of a specific electronic transition occurring. A higher oscillator strength indicates a more intense absorption peak.

Light Harvesting Efficiency (LHE) : Measures how effectively a molecule can absorb light at a given wavelength, calculated as LHE = 1 - 10-f.

For an aromatic system like this compound, the primary electronic transitions are expected to be of the π → π* type, involving the delocalized electrons of the benzene ring. The presence of both electron-donating and electron-withdrawing groups typically leads to intramolecular charge transfer (ICT) character in the transitions, often resulting in strong absorption in the UV or visible region.

Table 4: Illustrative Predicted Photophysical Parameters from TD-DFT. Note: This data is representative and not specific to this compound.

Transitionλmax (nm)Oscillator Strength (f)Light Harvesting Efficiency (LHE)Major Contribution
S₀ → S₁3150.520.699HOMO → LUMO (95%)
S₀ → S₂2800.150.292HOMO-1 → LUMO (88%)

Molecular Electrostatic Potential (MEP) Mapping for Identifying Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the distribution of charge and predicting sites of chemical reactivity. researchgate.net The map is color-coded:

Red : Regions of most negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, electron-deficient. These are sites susceptible to nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound, the MEP map would show the most negative potential (deep red) concentrated around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group. semanticscholar.org The region around the acidic hydrogen of the carboxyl group would display the most positive potential (deep blue), highlighting its susceptibility to deprotonation. The aromatic ring would likely show a gradient of potential, influenced by the attached functional groups.

Derivation and Interpretation of Global Chemical Reactivity Descriptors

Based on the energies of the frontier orbitals, a set of global chemical reactivity descriptors can be calculated to provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These descriptors are derived within the framework of conceptual DFT.

Ionization Potential (I) : The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A) : The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ) : The ability to attract electrons. (χ = (I+A)/2)

Chemical Hardness (η) : Resistance to change in electron distribution. (η = (I-A)/2)

Chemical Softness (S) : The reciprocal of hardness, indicating higher reactivity. (S = 1/η)

Electrophilicity Index (ω) : A measure of the ability to accept electrons. (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ)

Table 5: Illustrative Global Chemical Reactivity Descriptors (Calculated from Table 2 data). Note: This data is representative and not specific to this compound.

DescriptorValue (eV)
Ionization Potential (I)6.75
Electron Affinity (A)1.79
Electronegativity (χ)4.27
Chemical Hardness (η)2.48
Chemical Softness (S)0.40
Electrophilicity Index (ω)3.68

Computational Modeling of Intermolecular Interactions, Including Hydrogen Bonding and Complexation Energetics

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the nature and strength of intermolecular interactions involving this compound. nih.gov These interactions are fundamental to its crystal structure, physical properties, and behavior in biological systems.

The primary intermolecular interaction for this molecule is the hydrogen bonding between the carboxylic acid groups, leading to the formation of stable dimers. nih.gov In these dimers, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice versa, creating a characteristic eight-membered ring. DFT calculations can optimize the geometry of this dimer and calculate the binding energy, which quantifies the strength of the interaction. For similar benzoic acid derivatives, these hydrogen bonds are shown to be a dominant factor in their supramolecular assembly. nih.gov

Beyond self-association, the molecule can form hydrogen bonds with other molecules, such as water or amino acid residues in a protein. The dimethylamino and methoxy groups can act as hydrogen bond acceptors, while the carboxylic acid is both a donor and an acceptor. Methods like Natural Bond Orbital (NBO) analysis can be employed to study the charge transfer and delocalization of electrons that occur during these interactions, providing a more detailed electronic picture of the bonding. ias.ac.in Atoms in Molecules (AIM) theory can also be used to analyze the topology of the electron density to characterize and quantify the strength of these hydrogen bonds. ias.ac.in

The energetics of these interactions are critical. The binding energy of a complex can be calculated by comparing the total energy of the complex to the sum of the energies of the individual, isolated molecules. This value indicates the thermodynamic stability of the complex. Computational studies on similar molecules, such as hydroxybenzoic acids, have successfully determined these energetic parameters. nih.gov

Table 1: Representative Calculated Interaction Energies for Benzoic Acid Dimer (Note: Data is illustrative for a related parent compound, as specific studies on this compound are not available. The methodology is directly applicable.)

Interaction TypeComputational MethodBasis SetCalculated Binding Energy (kcal/mol)
Dimerization via -COOHDFT (B3LYP)6-311++G(d,p)-14.5 to -16.0
Complex with WaterDLPNO-CCSD(T)CBS-8.0 to -10.0

Molecular Docking Simulations for Predicting Ligand-Biomolecular Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of molecules like this compound with biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often reported as a negative value in kcal/mol, where a more negative score suggests a stronger interaction. nih.gov For a benzoic acid derivative, potential targets could include enzymes like carbonic anhydrase or cyclooxygenase, where the carboxylic acid moiety can form key interactions. nih.govresearchgate.net

Docking simulations for this compound would reveal its binding mode, highlighting specific interactions. The carboxylic acid group is likely to form strong hydrogen bonds with polar or charged amino acid residues such as Arginine, Lysine, or Histidine. nih.gov The aromatic ring can participate in hydrophobic interactions and π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov The dimethylamino and methoxy groups can also contribute to binding through hydrogen bonds or van der Waals interactions. The results of docking studies are typically visualized to analyze these interactions in detail. researchgate.net

The binding affinity score provides a quantitative measure to rank potential ligands. For example, docking studies on derivatives of 4-methoxybenzyl have shown significant binding affinities to protein kinases, with scores correlated to their biological activity. nih.gov

Table 2: Example Molecular Docking Results for a Benzoic Acid Derivative with a Protein Target (Note: This data is representative and illustrates typical outputs of a docking simulation.)

Protein Target (PDB ID)LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types
Carbonic Anhydrase (3FFP)Benzoic Acid Derivative-7.5HIS94, HIS96, THR199Hydrogen Bonding, Hydrophobic
TGF-β Receptor Kinase4-Methoxybenzyl Derivative-7.0LYS232, ASP351, VAL217Hydrogen Bonding, Hydrophobic

Theoretical Treatment of Solvation Effects (e.g., Polarizable Continuum Model (PCM))

The properties and behavior of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method in computational chemistry to account for these effects. wikipedia.org Instead of modeling individual solvent molecules, which is computationally expensive, PCM represents the solvent as a continuous medium with a specific dielectric constant. wikipedia.org

In the PCM framework, a cavity is created in the dielectric continuum that matches the shape of the solute molecule, this compound. The solute's electric field polarizes the solvent continuum, which in turn creates a reaction field that acts back on the solute, leading to a more accurate description of the molecule's electronic structure and energy in solution. scispace.com

The total free energy of solvation is typically calculated as the sum of three components:

G_es (Electrostatic): The energy change from electrostatic interactions between the solute and the solvent. wikipedia.org

G_dr (Dispersion-Repulsion): The energy from van der Waals interactions. wikipedia.org

G_cav (Cavitation): The energy required to create the solute cavity within the solvent. wikipedia.org

PCM calculations can be performed using various levels of theory, such as DFT. researchgate.net Different versions of the model, like the Integral Equation Formalism PCM (IEF-PCM), are available in standard quantum chemistry software packages. researchgate.net By performing calculations with different dielectric constants, it is possible to predict how properties like molecular geometry, electronic spectra, and chemical reactivity change in different solvents. For instance, studies on similar benzoic acid derivatives have used PCM to investigate the influence of solvent on reactivity parameters. researchgate.net

Table 3: Illustrative Solvation Free Energies (ΔG_solv) using PCM (Note: Values are representative for a substituted benzoic acid in different solvents to demonstrate the output of PCM calculations.)

SolventDielectric Constant (ε)ΔG_solv (kcal/mol)
Gas Phase1.00.0
Chloroform4.8-5.2
Acetonitrile37.5-8.9
Water78.4-10.5

Investigation of Thermodynamic Properties and Non-Linear Optical Properties

DFT calculations are a reliable method for determining the thermodynamic properties of molecules like this compound. nih.gov Following a geometry optimization and frequency calculation, key thermodynamic parameters can be obtained. These include the zero-point vibrational energy (ZPVE), thermal energy (E), heat capacity (Cv), and entropy (S). semanticscholar.org These values are crucial for predicting the stability of the molecule and the thermodynamics of reactions in which it participates.

The electronic structure of this compound, which features an electron-donating dimethylamino group and a methoxy group, conjugated through a benzene ring to an electron-withdrawing carboxylic acid group (a D-π-A system), suggests potential for non-linear optical (NLO) applications. nih.gov NLO materials have properties that change with the intensity of incident light and are important for technologies like optical switching and frequency conversion.

Computational methods can predict NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). scirp.org The magnitude of the first hyperpolarizability is a key indicator of a molecule's second-order NLO activity. scielo.org.mx DFT calculations, often using specific functionals like CAM-B3LYP, are employed to compute these properties. scielo.org.mx Studies on similar D-π-A systems have shown that the intramolecular charge transfer from the donor to the acceptor group is responsible for large hyperpolarizability values. nih.gov

Table 4: Representative Calculated Thermodynamic and NLO Properties (Note: Data is based on typical values for similar aromatic acids and D-π-A systems from DFT calculations.)

PropertySymbolComputational MethodCalculated ValueUnits
Thermodynamic
Zero-Point EnergyZPVEB3LYP/6-311++G(d,p)105.5kcal/mol
Heat CapacityC_vB3LYP/6-311++G(d,p)48.7cal/mol-K
EntropySB3LYP/6-311++G(d,p)101.2cal/mol-K
Non-Linear Optical
PolarizabilityαB3LYP/6-31G(d,p)29.5 x 10⁻²⁴esu
First Hyperpolarizabilityβ_totB3LYP/6-31G(d,p)500 x 10⁻³¹esu

Investigation of Biological Activities and Underlying Molecular Mechanisms

Evaluation of Antimicrobial Efficacy

The antimicrobial potential of 3-(Dimethylamino)-4-methoxybenzoic acid has been investigated against specific bacterial and fungal strains.

Antibacterial Spectrum and Activity against Gram-Positive (e.g., S. aureus) and Gram-Negative (e.g., E. coli) Bacteria

Studies on the antibacterial effects of various benzoic acid derivatives have been conducted; however, specific data detailing the antibacterial spectrum and activity of this compound against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli are not extensively documented in the currently available scientific literature. Research on other substituted benzoic acids indicates that the type and position of functional groups on the benzene (B151609) ring significantly influence antibacterial efficacy nih.gov.

Antifungal Activity against Fungal Pathogens (e.g., A. niger)

The compound has been assessed for its ability to inhibit the growth of the fungal pathogen Aspergillus niger. In an agar (B569324) well diffusion assay, this compound demonstrated antifungal activity. ebi.ac.uk The results were recorded as the diameter of the zone of inhibition after 48 hours of incubation. ebi.ac.uk

CompoundOrganismAssay MethodConcentrationResult (Zone of Inhibition)
This compoundAspergillus nigerAgar well diffusion75 µg/wellData for specific zone diameter not fully detailed in abstract. ebi.ac.uk

Anticancer and Cytotoxic Potentials of the Compound and its Derivatives

The cytotoxic properties of this compound and its derivatives have been explored in the context of cancer research.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., HepG2 cells)

The cytotoxic potential of this compound has been evaluated as a parent compound in studies focusing on its organotin(IV) derivatives. A study investigating organotin(IV) carboxylate complexes derived from this compound screened the parent acid for its cytotoxicity against the human liver carcinoma cell line, HepG2. thescipub.com While the primary focus was on the enhanced activity of the organotin complexes, the parent acid was used as a reference. The study noted that the synthesized organotin(IV) complexes showed more promising biological activity compared to the parent acid itself. thescipub.com

Compound/DerivativeCell LineActivity
This compoundHepG2 (Human Liver Carcinoma)Screened for cytotoxicity; served as parent compound for more active derivatives. thescipub.com
Organotin(IV) derivatives of this compoundHepG2 (Human Liver Carcinoma)Possessed promising cytotoxic activity. thescipub.com

Enzyme Inhibition Studies Relevant to Oncogenesis (e.g., Kinase Inhibition, HSET (KIFC1) Inhibition)

The human kinesin motor protein HSET (also known as KIFC1) is recognized as a potential target in cancer therapy due to its role in managing centrosome clustering in cancer cells. nih.govnih.gov Inhibition of HSET can lead to the formation of lethal multipolar spindles in cancer cells with extra centrosomes. nih.govembopress.org However, based on a review of available literature, there are no specific studies that report the evaluation of this compound as an inhibitor of kinases or specifically of the HSET (KIFC1) motor protein.

Exploration of Mechanisms of Interference with Cancer Cell Proliferation (e.g., Mitotic Spindle Formation)

The formation of a bipolar mitotic spindle is a critical process for accurate chromosome segregation during cell division. nih.gov In many cancer cells, the kinesin HSET/KIFC1 is essential for clustering supernumerary centrosomes to form a pseudo-bipolar spindle, thereby avoiding mitotic catastrophe and allowing for cell survival. embopress.orgacs.org Consequently, the inhibition of HSET is a therapeutic strategy aimed at disrupting this process and inducing cancer cell death through the formation of multipolar spindles. researchgate.net Currently, there is no scientific literature available that investigates or demonstrates a mechanism by which this compound interferes with cancer cell proliferation through the disruption of mitotic spindle formation.

Modulation of Enzymatic Activities

3-(Dimethylamino)benzoic acid (DMAB) serves as a key reagent in a spectrophotometric assay for the quantification of manganese peroxidase (MnP) activity. nih.gov This analytical method is predicated on the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with DMAB. nih.gov In the presence of hydrogen peroxide (H₂O₂), manganese ions (Mn²⁺), and the MnP enzyme, this reaction yields a deep purple-blue colored product. nih.gov

The resulting chromophore exhibits a broad absorption band with a distinct peak at 590 nm, which allows for sensitive detection. nih.gov The assay is characterized by a high molar extinction coefficient of 53,000 M⁻¹ cm⁻¹, enabling the detection of low levels of MnP activity. nih.gov An important feature of this assay is its high specificity; common enzymes found in cultures of white rot fungi, such as lignin (B12514952) peroxidase and laccase, demonstrate little to no interference at typical concentrations. nih.gov This method was originally developed for the measurement of glucose within a peroxidase-glucose oxidase system and has been effectively adapted for the specific quantification of manganese peroxidase. nih.gov

ComponentRole in Assay
3-(Dimethylamino)benzoic acid (DMAB) Substrate; couples with MBTH upon oxidation
3-methyl-2-benzothiazolinone hydrazone (MBTH) Substrate; couples with DMAB upon oxidation
Manganese Peroxidase (MnP) Enzyme catalyst to be quantified
Hydrogen Peroxide (H₂O₂) Oxidizing agent, co-substrate for MnP
Manganese (Mn²⁺) Co-factor for MnP activity

Research into the inhibition of microbial neuraminidases, particularly influenza virus neuraminidase, has explored various benzoic acid derivatives as potential inhibitors. researchgate.net These studies aim to develop antiviral agents by targeting this essential viral enzyme. researchgate.net For instance, a series of benzoic acid derivatives have been synthesized and evaluated for their capacity to inhibit influenza neuraminidase, with some compounds showing measurable activity. researchgate.netresearchgate.net One such derivative, 4-(acetylamino)-3-guanidinobenzoic acid, was identified as a potent inhibitor against N9 neuraminidase in vitro. researchgate.net However, specific research data detailing the inhibitory activity of this compound against microbial neuraminidases is not available in the reviewed scientific literature.

Receptor Ligand Development and Studies of Biomolecular Interactions

The α7 subtype of the nicotinic acetylcholine (B1216132) receptor (nAChR) is a significant drug target for various neurological and psychiatric conditions due to its widespread distribution in the central nervous system and its role in cognitive processes. nih.govmdpi.com A key characteristic of the α7 nAChR is its rapid desensitization following activation by an agonist. nih.govmdpi.com The development of ligands that selectively target this receptor subtype is an active area of research. nih.gov While various chemical scaffolds have been investigated, including structures based on benzoic acid, specific studies detailing the interaction of this compound with the α7 nAChR subtype have not been reported. nagasaki-u.ac.jp Research in this area has led to the identification of selective agonists, partial agonists, and allosteric modulators for the α7 receptor, but direct investigation of this compound as a ligand for this receptor has not been documented. nih.govresearchgate.net

Broader Pharmacological Investigations of Benzoic Acid Derivatives

While direct studies on the anti-inflammatory properties of this compound are limited, investigations into structurally related benzoic acid derivatives have revealed significant anti-inflammatory potential. These studies provide insight into the pharmacological profiles that can be associated with this class of compounds.

For example, 2-hydroxy-4-methoxy benzoic acid (HMBA) has been shown to provide protection against carbon tetrachloride-induced liver toxicity in animal models, an effect attributed to its anti-inflammatory and antioxidant mechanisms. nih.gov HMBA treatment was associated with a reduction in key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Similarly, a chalcone (B49325) derivative, 4-dimethylamino-3',4'-dimethoxychalcone, which incorporates both dimethylamino and methoxy (B1213986) functional groups, was found to exert anti-inflammatory effects. nih.gov This compound inhibited the expression of inducible nitric oxide synthase (iNOS) and reduced levels of TNF-α in a mouse air pouch model. nih.gov These findings from related molecules suggest that the benzoic acid scaffold, particularly when substituted with methoxy and amino groups, is a promising basis for the development of anti-inflammatory agents. nih.govnih.gov

CompoundModel / ContextKey Anti-inflammatory Findings
2-Hydroxy-4-methoxy benzoic acid Carbon tetrachloride-induced hepatotoxicity in ratsReduced levels of inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov
4-dimethylamino-3',4'-dimethoxychalcone Zymosan-induced inflammation in mouse macrophages and air pouch modelInhibited iNOS protein expression and nitrite (B80452) production; reduced TNF-α levels. nih.gov

Antiviral Activity

Comprehensive searches of scientific literature and chemical databases have revealed no direct studies investigating the antiviral properties of this compound. While research exists on structurally related molecules and derivatives, the specific antiviral activity of this compound has not been reported.

Notably, the compound serves as a chemical intermediate in the synthesis of more complex molecules that have been studied for their biological effects. For example, it is a precursor in the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), a compound that has demonstrated activity against the Hepatitis B virus (HBV). nih.gov However, the antiviral properties of IMB-0523 are attributed to the final molecular structure, and this activity cannot be ascribed to the this compound intermediate itself. nih.gov Without direct experimental evidence, no claims can be made regarding the antiviral potential of this compound.

Antioxidant Capacity

There is currently no available scientific literature or published data from direct experimental assays evaluating the antioxidant capacity of this compound. Standard antioxidant tests, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or other methods to determine radical scavenging activity, have not been reported for this specific compound. Therefore, its potential to act as an antioxidant remains uninvestigated and unknown.

Identification of Putative Molecular Targets and Perturbed Biological Processes

Consistent with the lack of research into its direct biological activities, there are no studies that identify putative molecular targets or biological pathways perturbed by this compound. Research into the mechanism of action for the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide suggests that it may exert its antiviral effects by increasing intracellular levels of the protein APOBEC3G (A3G). nih.gov However, this molecular mechanism is specific to the derivative compound and there is no evidence to suggest that the intermediate, this compound, interacts with this or any other molecular target. The specific biochemical interactions of this compound within a biological context have not been explored.

Applications in Advanced Functional Systems and Materials Science

Application in Dye-Sensitized Solar Cells (DSSCs) as Donor-π-Acceptor Chromophores

Derivatives of dimethylamino-benzoic acid serve as effective donor moieties in donor-π-acceptor (D-π-A) organic dyes, which are critical components for light harvesting in Dye-Sensitized Solar Cells (DSSCs). researchgate.netmdpi.com In a typical DSSC, a sensitizing dye is adsorbed onto a nanocrystalline semiconductor film (commonly TiO₂). sigmaaldrich.com The dye absorbs photons, promoting an electron to an excited state, which is then injected into the semiconductor's conduction band, initiating the flow of electric current. mdpi.comsigmaaldrich.com The D-π-A architecture is particularly effective because it facilitates intramolecular charge transfer upon photoexcitation, which is essential for efficient electron injection. sigmaaldrich.com

Theoretical and Experimental Optimization of Photoelectrical and Electronic Parameters for Enhanced DSSC Performance

Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in optimizing the performance of dyes based on the dimethylamino-benzoic acid scaffold. researchgate.net These computational methods allow researchers to predict and fine-tune key parameters that govern DSSC efficiency, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the energy gap (Eg), and the light-harvesting efficiency (LHE). researchgate.netnih.gov

For a dye to be effective, its LUMO energy level must be higher (more negative) than the conduction band edge of the semiconductor (e.g., TiO₂) to ensure a sufficient driving force for electron injection. Conversely, its HOMO level must be lower (more positive) than the redox potential of the electrolyte to facilitate efficient dye regeneration. sigmaaldrich.com DFT studies on derivatives of p-N,N-(dimethylamino) benzoic acid (4-DMABA) have shown that modifying the molecular structure with various electron-donating or withdrawing groups can systematically tune these energy levels. researchgate.net

Table 1: Calculated Photoelectrical and Electronic Parameters for 4-DMABA Derivatives

This interactive table presents theoretical data for various 4-DMABA based dyes, illustrating the impact of structural modifications on key performance parameters in DSSCs. Data is derived from DFT/TD-DFT calculations.

Dye Derivative HOMO (eV) LUMO (eV) Energy Gap (Eg) (eV) Light Harvesting Efficiency (LHE)
D1 (4-DMABA) -5.41 -1.82 3.59 0.821
D1.1 -5.46 -2.01 3.45 0.887
D1.2 -5.42 -1.97 3.45 0.901
D1.3 -5.58 -2.12 3.46 0.912
D1.4 -5.61 -2.18 3.43 0.924
D1.5 -5.38 -2.04 3.34 0.931
D1.6 -5.43 -2.09 3.34 0.936

| D1.7 | -5.55 | -2.21 | 3.34 | 0.941 |

Data sourced from theoretical calculations presented in relevant literature. researchgate.net

These theoretical findings indicate that strategic modifications can lower the energy gap, leading to a redshift in the absorption spectrum and improved light-harvesting capabilities across the solar spectrum. researchgate.netnih.gov

Analysis of Electron Injection Driving Forces and Regeneration Dynamics in DSSCs

The efficiency of a DSSC is critically dependent on the kinetics of two processes: the injection of an electron from the excited dye into the semiconductor and the regeneration of the oxidized dye by the electrolyte. The driving force for electron injection (ΔGinject) is determined by the difference between the excited state oxidation potential of the dye and the conduction band edge of the semiconductor. A more negative ΔGinject value indicates a stronger driving force. researchgate.net

Utilization in Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Separation

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. nih.govnih.gov This is achieved by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule. mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. nih.gov

Derivatives of dimethylamino-benzoic acid have been used as templates in the synthesis of MIPs for the selective separation of compounds from complex mixtures. researchgate.netdocumentsdelivered.com For example, (E)-4-(2-cyano-3-(dimethylamino)acryloyl)benzoic acid, a compound derived from the degradation of Poly(ethylene terephthalate) (PET) plastic waste, has been successfully used as a template molecule. researchgate.netdocumentsdelivered.com In this process, the template molecule forms a complex with a functional monomer, such as Methacrylic Acid (MAA), through non-covalent interactions like hydrogen bonding. researchgate.netdocumentsdelivered.com

Computational studies using DFT have been employed to determine the most stable molar ratio between the template and the functional monomer, ensuring the formation of a high-affinity MIP. researchgate.netdocumentsdelivered.com The resulting polymers exhibit high selectivity for the original template molecule, allowing for its effective recognition and extraction from various media. nih.govresearchgate.net These MIPs have demonstrated good thermal stability, reproducibility, and regeneration capacity, making them valuable for applications in affinity separation, chemical sensing, and immunoassays. mdpi.comresearchgate.net

Role in Biosensing and Advanced Analytical Platforms

The chemical reactivity of 3-(Dimethylamino)-4-methoxybenzoic acid and its isomers makes them useful reagents in the development of analytical methods for biosensing and clinical diagnostics.

Development of Methods for Glucose Content Determination

In clinical chemistry, 3-(N,N-dimethylamino)benzoic acid is used as a chromogenic reagent in enzymatic assays for the determination of various analytes. google.com One notable application is in methods for quantifying glucose. These methods often rely on the enzyme glucose oxidase, which catalyzes the oxidation of glucose to produce gluconic acid and hydrogen peroxide (H₂O₂). google.com

The hydrogen peroxide produced is then used in a subsequent reaction, catalyzed by peroxidase, to couple 3-(N,N-dimethylamino)benzoic acid with another reagent, such as 4-aminoantipyrine. google.com This oxidative coupling reaction forms a stable, colored dye. google.com The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of hydrogen peroxide, and thus to the initial concentration of glucose in the sample. google.comanalis.com.my This principle forms the basis for reliable and widely used methods for glucose determination in biological fluids.

Table 2: Components of an Enzymatic Assay for Analyte Determination

This table outlines the typical reagents used in a peroxidase-coupled colorimetric assay involving 3-(N,N-dimethylamino)benzoic acid.

Component Function Example
Analyte-specific Oxidase Generates H₂O₂ proportional to analyte concentration Glucose Oxidase, Uricase
Peroxidase Catalyzes the color-forming coupling reaction Horseradish Peroxidase
Chromogenic Coupler 1 Reacts to form the final dye 3-(N,N-dimethylamino)benzoic acid
Chromogenic Coupler 2 Reacts with Coupler 1 to form the final dye 4-aminoantipyrine

| Buffer | Maintains optimal pH for enzymatic reactions | Tris buffer (pH 6.2-9.5) |

Information compiled from principles of enzymatic assays. google.com

Enhancement of Phospholipid Analysis through Isotope-Labeled Derivatives

Isotope-labeled derivatives of dimethylamino-benzoic acid are powerful tools for advanced analytical platforms, particularly in the field of lipidomics. A set of deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents has been developed for the detailed analysis of glycerophosphoethanolamine (B1239297) (PE) lipids using mass spectrometry. nih.gov

These reagents react specifically with the primary amine group of PE lipids, creating labeled derivatives. nih.gov By using several DMABA reagents with different numbers of deuterium (B1214612) atoms (e.g., d₀, d₄, d₆, d₁₀), researchers can perform differential labeling. nih.gov This allows for the simultaneous analysis of up to four different experimental samples in a single chromatographic run, with each sample's PE lipids tagged with a unique mass signature. nih.gov

This technique significantly enhances the sensitivity and selectivity of phospholipid analysis. nih.gov When analyzed by tandem mass spectrometry, the labeled PE lipids generate specific precursor ions, enabling their selective detection within a complex biological mixture. nih.gov This methodology has been successfully applied to study changes in PE lipid profiles during processes like lipid oxidation, demonstrating its utility in understanding the role of phospholipids (B1166683) in various physiological and pathological conditions. nih.govsigmaaldrich.com

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Therapeutic Agents Based on Structure-Activity Relationship Studies

The core structure of 3-(Dimethylamino)-4-methoxybenzoic acid, a substituted benzoic acid, offers a versatile scaffold for the rational design of new therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to this process, allowing for the systematic modification of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

Research on related m-aminobenzoic acid derivatives has demonstrated that this scaffold can yield potent cholinesterase inhibitors, with some compounds showing greater efficacy than established drugs like galanthamine and tacrine nih.govumn.edudocumentsdelivered.com. This suggests that the aminobenzoic acid moiety is a viable starting point for designing agents targeting neurodegenerative diseases. For derivatives of this compound, SAR studies could involve:

Modification of the Dimethylamino Group: Altering the alkyl substituents on the nitrogen atom could influence the compound's basicity, lipophilicity, and ability to form hydrogen bonds, which are critical for target binding.

Positional Isomerism of Substituents: Moving the dimethylamino and methoxy (B1213986) groups to different positions on the benzene (B151609) ring could reveal the optimal arrangement for interaction with specific biological targets. Studies on p-aminobenzoic acid (PABA) derivatives have shown that para-substituted analogs can have greater cholinesterase inhibitory activity than other isomers nih.gov.

Alteration of the Methoxy Group: Replacing the methoxy group with other electron-donating or electron-withdrawing groups could modulate the electronic properties of the aromatic ring, affecting target affinity and metabolic stability.

Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxyl group can produce prodrugs with improved bioavailability or alter the compound's binding mode to its target.

Furthermore, structure-based design, as demonstrated with 2,5-substituted benzoic acid derivatives that act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, could be a powerful approach nih.gov. This would involve identifying a relevant biological target and then designing derivatives of this compound that fit into the target's binding site with high affinity and specificity.

Comprehensive Exploration of Uncharted Biological Pathways and Novel Biomolecular Targets

The biological effects of many substituted benzoic acids are still being uncovered. A comprehensive exploration of the biological pathways modulated by this compound could reveal novel therapeutic applications.

Recent research has shown that benzoic acid derivatives isolated from the fungus Bjerkandera adusta can enhance the activity of the proteostasis network, particularly the autophagy-lysosome and ubiquitin-proteasome pathways, by targeting cathepsins B and L mdpi.com. This suggests that this compound could be investigated as a potential modulator of cellular protein degradation systems, which are implicated in aging and age-related diseases.

Another avenue of research is the identification of novel biomolecular targets. For instance, para-substituted benzoic acid derivatives have been identified as inhibitors of the protein phosphatase Slingshot, which plays a role in cytoskeleton dynamics and cell migration nih.gov. Investigating whether this compound or its derivatives can inhibit this or other phosphatases could open up new therapeutic possibilities in cancer or infectious diseases.

Moreover, a structurally related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (a curcumin derivative), has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells nih.gov. Given the structural similarity, it is plausible that this compound could also modulate this critical cancer-related pathway.

Table 1: Potential Biological Pathways and Targets for this compound Based on Related Compounds

Biological Pathway/TargetRelated Compound ClassPotential Therapeutic Area
Cholinesterase Inhibitionm-Aminobenzoic acid derivativesNeurodegenerative diseases
Proteostasis Network ModulationBenzoic acid derivativesAging, age-related diseases
Slingshot Phosphatase Inhibitionpara-Substituted benzoic acid derivativesCancer, infectious diseases
Akt/NFκB Signaling PathwayMethoxybenzoic acid derivativesCancer

Leveraging Advanced Computational Design and High-Throughput Screening Methodologies for Drug Discovery

Modern drug discovery heavily relies on computational methods and high-throughput screening (HTS) to accelerate the identification of promising lead compounds. These approaches can be effectively applied to the this compound scaffold.

In Silico Screening: Virtual libraries of compounds based on the this compound core structure can be screened against various biological targets using molecular docking simulations. This approach has been successfully used to identify potential antiviral agents against the SARS-CoV-2 main protease from a series of benzoic acid derivatives nih.gov, as well as to discover potential antidiabetic agents nih.gov and treatments for acute myeloid leukemia stmjournals.com.

Pharmacophore Modeling and QSAR: Computational techniques like pharmacophore modeling and quantitative structure-activity relationship (QSAR) analysis can be employed to design novel derivatives with enhanced activity. These methods were used in the design of new p-aminobenzoic acid derivatives as cholinesterase inhibitors nih.gov.

Scaffold-Based Drug Design: The this compound core can be considered a "scaffold" for the development of new inhibitors. By identifying initial low-affinity binders through screening, their binding modes can be determined, and the scaffold can be iteratively optimized to produce highly potent and selective drug candidates lbl.gov.

High-Throughput Screening (HTS): An HTS campaign of a diverse chemical library against a specific biological target could identify this compound or similar structures as initial "hits." These hits would then be subjected to further optimization.

The integration of these computational and experimental approaches can significantly streamline the drug discovery process for novel therapeutics derived from the this compound scaffold.

Integration of the Compound into Emerging Multidisciplinary Research Areas, including Nanoscience and Nanotechnology

The fields of nanoscience and nanotechnology offer exciting opportunities for the application of small molecules like this compound. The functional groups present in this compound—a carboxylic acid and a tertiary amine—make it suitable for surface functionalization of nanoparticles, potentially leading to novel materials with unique properties and applications.

For example, para-aminobenzoic acid (PABA) has been successfully grafted onto silica-coated iron oxide (Fe3O4) nanoparticles to create efficient nanocatalysts researchgate.netsciforum.net. Similarly, aminobenzoic acid has been used to functionalize graphene oxide nih.gov. These functionalized nanoparticles can be used in various applications, including catalysis and drug delivery. It is conceivable that this compound could be used in a similar fashion to create functionalized nanoparticles with tailored properties.

Furthermore, benzoic acid has been used in the synthesis of α-Fe2O3 nanoparticles, influencing their magnetic and optical properties samipubco.com. The specific substituents on this compound could impart unique characteristics to nanoparticles synthesized in its presence.

In the realm of nanomedicine, this compound could be incorporated into nanoparticle-based drug delivery systems. For instance, it could be conjugated to a polymer backbone to form self-assembling nanoparticles for targeted drug delivery. The use of nanoparticles can improve the solubility, stability, and biodistribution of therapeutic agents mdpi.com.

Rigorous Investigation of Toxicological Profiles and Safety Assessments for Potential Clinical Translation

Before any potential therapeutic agent can be considered for clinical translation, a thorough investigation of its toxicological profile and a comprehensive safety assessment are paramount. For this compound, this would involve a battery of in vitro and in vivo studies.

Data from related compounds can provide some initial insights. Benzoic acid itself is generally considered to have low acute toxicity industrialchemicals.gov.au. However, some individuals may exhibit sensitivity, and high doses can lead to adverse effects ornl.gov. 4-Aminobenzoic acid (PABA) is also largely nontoxic but has been associated with allergic reactions wikipedia.org. A study on various benzoic acid derivatives classified 4-methoxybenzoic acid as a low-hazard compound (class IV) researchgate.net.

A rigorous safety assessment for this compound would need to include:

Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses over different timeframes.

Genotoxicity and Mutagenicity Assays: To assess the potential for the compound to cause genetic damage.

Carcinogenicity Studies: To evaluate the long-term risk of cancer.

Reproductive and Developmental Toxicity Studies: To determine any adverse effects on fertility and fetal development.

Pharmacokinetic and ADME Studies: To understand the absorption, distribution, metabolism, and excretion of the compound in the body.

The results of these studies will be crucial in determining the therapeutic index of this compound and its derivatives and in establishing a safe dosage range for potential clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-4-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves reductive amination or substitution reactions. For example, starting with 4-methoxybenzoic acid, introducing the dimethylamino group via alkylation using dimethylamine and formaldehyde under acidic conditions (e.g., HCl in methanol) . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C to avoid side products), and stoichiometric ratios of reagents. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with >95% purity.

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • NMR : 1H^1\text{H}-NMR should show signals for the dimethylamino group (singlet at δ ~2.8–3.2 ppm, integrating for 6H) and methoxy protons (singlet at δ ~3.8 ppm). Aromatic protons appear as distinct multiplets (δ ~6.5–8.0 ppm), with coupling patterns dependent on substitution.
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}), C=O stretch (~1680–1700 cm1^{-1}), and methoxy C-O stretch (~1250 cm1^{-1}) are diagnostic.
  • MS : High-resolution ESI-MS confirms the molecular ion peak (expected m/z for C10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3: 195.0895) and fragments (e.g., loss of COOH or CH3\text{CH}_3 groups).

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data for this compound across studies?

  • Methodology : Contradictions in bioactivity (e.g., antimicrobial vs. null results) may arise from assay variability. Standardize protocols:

  • Use consistent cell lines (e.g., HEK293 for cytotoxicity) and bacterial strains (e.g., E. coli ATCC 25922).
  • Control solvent effects (DMSO ≤0.1% v/v).
  • Validate via dose-response curves (IC50_{50}/MIC values) and replicate experiments (n ≥ 3). Cross-reference with structural analogs (e.g., fluorinated benzoic acids ) to identify substituent-dependent trends.

Q. How does the dimethylamino group influence the compound’s reactivity in substitution or coupling reactions?

  • Methodology : The dimethylamino group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution (e.g., nitration at the ortho/para positions). For coupling reactions (e.g., Suzuki-Miyaura), the group may sterically hinder palladium catalysts; optimize using bulky ligands (e.g., SPhos) and microwave-assisted conditions (120°C, 30 min) . Computational studies (DFT) can map electron density distribution to predict reactive sites.

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 for anti-inflammatory potential). The carboxylic acid moiety may anchor to catalytic residues (e.g., Arg120 in COX-2).
  • QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity data from analogs .
  • MD Simulations : Simulate ligand-protein stability (GROMACS, 100 ns trajectories) to assess binding free energy (MM-PBSA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.